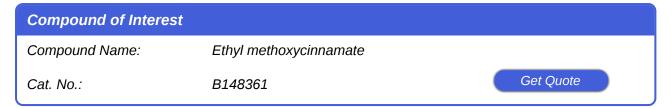


Synthesis of Ethyl p-Methoxycinnamate via Claisen Condensation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl p-methoxycinnamate, a widely used UV-B filter in sunscreens and a valuable intermediate in the pharmaceutical industry, through the Claisen condensation reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Ethyl p-methoxycinnamate is an organic compound prized for its ability to absorb ultraviolet radiation, making it a key active ingredient in many commercial sunscreens. Beyond its application in cosmetics, it serves as a precursor for the synthesis of various pharmaceutical agents. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, provides an efficient route for the synthesis of ethyl p-methoxycinnamate from p-anisaldehyde and ethyl acetate.

Reaction Mechanism

The Claisen condensation for the synthesis of ethyl p-methoxycinnamate proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α -carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-



anisaldehyde. The resulting alkoxide intermediate subsequently eliminates an ethoxide ion to yield the final product, ethyl p-methoxycinnamate.



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Caption: Reaction mechanism of Ethyl p-Methoxycinnamate synthesis.

Experimental Protocols

The following experimental protocol is based on a documented industrial-scale synthesis and can be adapted for laboratory settings.[1]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)
p-Anisaldehyde	C ₈ H ₈ O ₂	136.15
Ethyl Acetate	C4H8O2	88.11
Sodium Ethoxide	C ₂ H ₅ NaO	68.05
Cyclohexane	C ₆ H ₁₂	84.16
Sulfuric Acid (13%)	H ₂ SO ₄	98.08

Reaction Procedure

• Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl acetate, sodium ethoxide, and cyclohexane. The molar ratio of panisaldehyde to sodium ethoxide should be in the range of 0.6-0.9:1, with a preferred ratio of 0.7:1. The mass ratio of ethyl acetate to p-anisaldehyde should be between 2.5:1 and 10:1. The molar ratio of cyclohexane to p-anisaldehyde is optimally 2.3:1.[1]

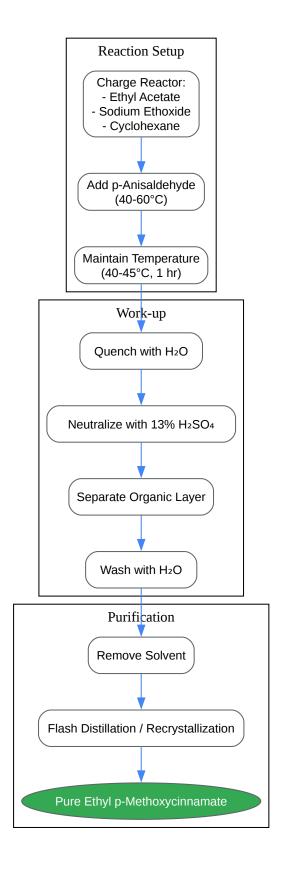


- Reaction: Stir the mixture and begin the dropwise addition of p-anisaldehyde. The reaction is
 exothermic, and the temperature should be maintained between 40-60°C, ideally at 45°C.
 The addition of p-anisaldehyde is typically completed over one hour.[1]
- Monitoring: After the addition is complete, maintain the reaction mixture at 40-45°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of p-anisaldehyde is complete. A reaction completion of approximately 95% is expected.[1]

Work-up and Purification

- Quenching and Neutralization: To the reaction vessel, add water, followed by a 13% solution of sulfuric acid to neutralize the excess sodium ethoxide and quench the reaction.[1]
- Phase Separation and Washing: The mixture will separate into an organic and an aqueous layer. Separate the organic layer and wash it with water to remove any remaining salts.
- Solvent Removal and Purification: Transfer the organic phase to a distillation apparatus and remove the cyclohexane solvent. The crude ethyl p-methoxycinnamate can then be purified by flash distillation or recrystallization to yield a white solid with a purity of up to 99.98%.





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Caption: Experimental workflow for the synthesis of Ethyl p-Methoxycinnamate.



Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of ethyl p-methoxycinnamate via Claisen condensation.

Parameter	Value	Reference
Reactant Ratios		
p-Anisaldehyde : Sodium Ethoxide (molar)	0.7:1	
Ethyl Acetate : p-Anisaldehyde (mass)	2.5-10 : 1	
Cyclohexane : p-Anisaldehyde (molar)	2.3:1	
Reaction Conditions		_
Temperature	40-60 °C	_
Reaction Time	~2 hours	_
Product Characteristics		
Purity	99.98%	_
Appearance	White Solid	-
Reaction Completion	~95%	_

Characterization Data

The synthesized ethyl p-methoxycinnamate can be characterized using various spectroscopic techniques. The expected data are as follows:



Technique	Data
¹ H NMR	δ (ppm): 1.34 (t, 3H, -CH ₃), 3.84 (s, 3H, -OCH ₃), 4.25 (q, 2H, -OCH ₂ -), 6.30 (d, 1H, Ar-CH=), 6.90 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 7.63 (d, 1H, =CH-CO)
¹³ C NMR	δ (ppm): 14.3, 55.3, 60.3, 114.2, 115.8, 127.2, 129.6, 144.4, 161.2, 167.1
IR (KBr)	ν (cm ⁻¹): 2978, 1710 (C=O), 1635 (C=C), 1605, 1512, 1255, 1170, 1035, 830
Melting Point	48-50 °C

Conclusion

The Claisen condensation provides a robust and high-yielding method for the industrial and laboratory-scale synthesis of ethyl p-methoxycinnamate. The use of readily available starting materials and straightforward reaction conditions make this an attractive synthetic route. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of cosmetics and pharmaceuticals. Careful control of reaction parameters and a thorough purification process are key to obtaining a high-purity product suitable for its intended applications.

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